![molecular formula C19H19Cl3N2O3S B4017101 4-chloro-N-(2,4-dichlorobenzyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B4017101.png)
4-chloro-N-(2,4-dichlorobenzyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide
Description
Synthesis Analysis
The synthesis of chlorinated pyrrolidinone-bearing benzenesulfonamides, closely related to the compound , involves strategic modifications to enhance binding affinity and selectivity against human carbonic anhydrases. This process highlights the importance of chloro groups and the structural flexibility afforded by different substituents for targeted biological activity (Balandis et al., 2020).
Molecular Structure Analysis
The molecular structure of related sulfonamide derivatives emphasizes the significance of torsion angles and hydrogen bonding in determining the molecule's conformation and intermolecular interactions. For instance, N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide demonstrate varied torsion angles and hydrogen bonding patterns, influencing their molecular chains and stacking behavior (Jacobs et al., 2013).
Chemical Reactions and Properties
Chlorinated benzenesulfonamide derivatives exhibit reactivity that allows for the formation of pyrrolidine derivatives through regioselective radical addition, demonstrating the compound's versatility in chemical transformations (Tsuritani et al., 2003). This reactivity is crucial for developing derivatives with potential applications in various fields.
Physical Properties Analysis
The physical properties of sulfonamide compounds, including solubility, melting points, and crystalline structure, are essential for understanding their behavior in different environments and applications. Studies on compounds like N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide provide insights into how molecular interactions and crystal packing influence these properties (Mohamed-Ezzat et al., 2023).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with other molecules, underpin the functional applications of sulfonamide derivatives. The synthesis and investigation of derivatives like those containing pyrrolidinone and chlorobenzene groups highlight the impact of molecular modifications on the compound's chemical behavior and its potential as a scaffold for further development (Gul et al., 2016).
properties
IUPAC Name |
4-chloro-N-[(2,4-dichlorophenyl)methyl]-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl3N2O3S/c20-15-5-7-17(8-6-15)28(26,27)24(13-19(25)23-9-1-2-10-23)12-14-3-4-16(21)11-18(14)22/h3-8,11H,1-2,9-10,12-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYGLJGQPXHXQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN(CC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl3N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[(2,4-dichlorophenyl)methyl]-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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